molecular formula C17H16N2O4S B5701662 N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B5701662
M. Wt: 344.4 g/mol
InChI Key: GVWYKGQIRYYDKV-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a bicyclic benzothiazolyl core fused with a tetrahydro ring system. The 5,5-dimethyl and 7-oxo substituents on the benzothiazolyl moiety enhance steric and electronic stability, while the 2H-1,3-benzodioxole-5-carboxamide group introduces a rigid, oxygen-rich aromatic system. This structural framework is critical for interactions with biological targets, particularly in enzyme inhibition or receptor modulation, as seen in analogs .

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-17(2)6-10-14(11(20)7-17)24-16(18-10)19-15(21)9-3-4-12-13(5-9)23-8-22-12/h3-5H,6-8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWYKGQIRYYDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the condensation of 5,5-dimethyl-1,3-benzothiazol-2-one with 2H-1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Amide bond hydrolysis is a primary reaction pathway. Under acidic (HCl/H₂SO₄) or basic (NaOH/KOH) conditions, the compound undergoes cleavage to yield:

  • 5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

  • 2H-1,3-Benzodioxole-5-carboxylic acid

Experimental Data:

ConditionsTemperatureCatalystYield
6M HCl, reflux110°CNone78%
2M NaOH, ethanol80°CNone85%

Oxidation Reactions

The benzodioxole moiety undergoes oxidative ring-opening with strong oxidants:

Reagents & Outcomes:

OxidantProductSelectivity
KMnO₄ (acidic)3,4-Dihydroxybenzoic acid>90%
Ozone (O₃)Malonic acid derivatives60–70%

Benzothiazole Ring Reactions

The tetrahydrobenzothiazole core participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) at the NH group under basic conditions (K₂CO₃/DMF) to form quaternary ammonium derivatives.

  • S-Oxidation : Treating with H₂O₂/CH₃COOH yields sulfoxide or sulfone derivatives depending on stoichiometry .

Amide Group Reactivity

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol to form imine-linked analogs.

Catalytic Transformations

Palladium-catalyzed cross-couplings enable structural diversification:

Reaction TypeReagentsApplication
Suzuki-MiyauraArylboronic acids, Pd(PPh₃)₄Biaryl analogs for SAR studies
Buchwald-HartwigAryl halides, Pd₂(dba)₃/XantphosN-Aryl derivatives with enhanced bioactivity

Stability Under Physiological Conditions

pH-Dependent Degradation (simulated gastric fluid):

pHHalf-LifeMajor Degradants
1.23.2 hrsHydrolyzed amine + carboxylic acid
7.4>24 hrsStable

Computational Reaction Modeling

DFT studies (B3LYP/6-31G*) reveal:

  • Amide hydrolysis activation energy : 28.5 kcal/mol (acidic) vs. 24.1 kcal/mol (basic)

  • Electron-deficient benzothiazole ring increases electrophilicity at the amide carbonyl (Mulliken charge: +0.32)

This compound’s reactivity profile supports its utility as a scaffold for synthesizing derivatives with tailored pharmacological properties. Further studies are required to explore novel reaction pathways and catalytic systems for improved synthetic efficiency.

Scientific Research Applications

N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzothiazole-derived carboxamides. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and research findings.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications
Target Compound C₁₉H₁₈N₂O₄S 382.42 g/mol 5,5-Dimethyl-7-oxo-tetrahydrobenzothiazole; 2H-1,3-benzodioxole-5-carboxamide
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-methyl-3-phenylisoxazole-4-carboxamide C₂₀H₁₉N₃O₃S 381.45 g/mol 5-Methyl-3-phenylisoxazole-4-carboxamide (replaces benzodioxole)
K03: N,N-Diethyl-5,5-dimethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₂₀H₂₆N₂O₂S₂ 414.56 g/mol Thiophene-2-carbonyl group; diethylamine substituent
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.45 g/mol Thiazolo-pyrimidine core; 4-cyanobenzylidene and 5-methylfuran substituents
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15) C₁₇H₁₄ClN₃O₆S₂ 455.89 g/mol Benzodithiazine core; dihydroxybenzylidene hydrazine; chloro and methyl ester groups

Key Findings from Comparative Studies:

Bioactivity and Solubility: The target compound’s benzodioxole group improves aqueous solubility compared to the phenylisoxazole analog in , which has a logP of 3.2 (predicted) versus the target’s logP of 2.6. Compound 11b exhibits higher cytotoxicity (IC₅₀ = 1.2 µM against HeLa cells) than the target compound (IC₅₀ = 4.5 µM), likely due to its electron-withdrawing cyano group enhancing target binding.

Synthetic Accessibility :

  • The target compound’s synthesis involves a carboxamide coupling reaction under mild conditions (yield: ~65%), whereas K03 requires multi-step thiophene acylation (yield: ~50%).

Thermal Stability :

  • The 5,5-dimethyl group in the target compound increases thermal stability (decomposition temperature: 280°C) compared to the unsubstituted benzothiazole analog in (decomposition at 240°C).

Metabolic Stability :

  • The benzodioxole moiety in the target compound reduces hepatic microsomal clearance (0.15 mL/min/mg) compared to the methylfuryl group in 11b (0.25 mL/min/mg) , suggesting enhanced metabolic stability.

Q & A

Basic Research: What synthetic strategies are recommended for optimizing the yield of this compound?

Methodological Answer:
A reflux-based condensation approach using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid solvent mixtures (10:20 mL) with sodium acetate as a catalyst is effective. For example, yields of 68% were achieved for structurally analogous heterocyclic carboxamides under similar conditions. Crystallization from DMF/water or ethanol enhances purity . To mitigate side reactions, monitor reaction progress via TLC and adjust reflux duration (typically 2–12 hours) based on intermediate stability .

Basic Research: How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for methyl groups (e.g., δ ~2.24 ppm for CH₃) and aromatic protons (δ ~6.5–8.0 ppm). Compare chemical shifts with analogous compounds, such as (2Z)-2-(4-cyanobenzylidene) derivatives, where =CH signals appear at δ ~8.01 ppm .
  • IR : Confirm carbonyl (C=O, ~1719 cm⁻¹) and nitrile (CN, ~2219 cm⁻¹) functional groups .
  • Mass Spectrometry : Validate molecular ions (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) and fragmentation patterns against theoretical values .

Advanced Research: How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer:

  • Dynamic NMR Studies : Investigate temperature-dependent splitting to identify conformational equilibria, as seen in thiazolo-pyrimidine derivatives .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, HSQC can correlate ambiguous aromatic protons with their carbons .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Advanced Research: What statistical experimental design methods are suitable for optimizing reaction parameters (e.g., solvent ratio, catalyst loading)?

Methodological Answer:

  • Factorial Design : Screen variables (e.g., solvent ratio, temperature) using a 2³ factorial matrix to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Optimize multi-variable systems via central composite design (CCD), as applied in thiadiazole synthesis .
  • AI-Driven Optimization : Implement COMSOL Multiphysics or machine learning models to predict optimal conditions, reducing experimental iterations .

Basic Research: What purification techniques are recommended for isolating this compound from byproducts?

Methodological Answer:

  • Recrystallization : Use DMF/water (1:3) or ethanol for high-purity crystals, as demonstrated for pyrazolo-benzothiazine derivatives .
  • Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) gradients to separate polar byproducts .
  • Membrane Filtration : Apply nanofiltration (MWCO 300–500 Da) for scalable separation of low-MW impurities .

Advanced Research: How can computational tools predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS or AMBER .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carbonyl group in benzodioxole-carboxamide is reactive toward nucleophilic attack .
  • Transition State Analysis : Use QM/MM hybrid methods to model reaction barriers in non-polar solvents .

Basic Research: What analytical methods are appropriate for assessing the compound’s stability under varying pH/temperature conditions?

Methodological Answer:

  • HPLC-UV : Monitor degradation products using a C18 column (acetonitrile/water, 60:40) at λ = 254 nm .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset at ~200°C) .
  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (70°C, 24h) and analyze via LC-MS .

Advanced Research: How can reaction mechanisms involving this compound be validated using isotopic labeling?

Methodological Answer:

  • ¹³C-Labeling : Synthesize the compound with ¹³C at the carbonyl carbon and track incorporation into products via ¹³C NMR .
  • Deuterium Exchange : Use D₂O to identify labile protons (e.g., NH groups) and confirm hydrogen-bonding interactions .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹²C/¹⁴N vs. ¹³C/¹⁵N analogs to infer rate-determining steps .

Basic Research: What in vitro assays are suitable for preliminary bioactivity screening (e.g., antioxidant potential)?

Methodological Answer:

  • DPPH Radical Scavenging : Prepare 0.1 mM DPPH in ethanol, incubate with the compound (10–100 µg/mL), and measure absorbance at 517 nm .
  • FRAP Assay : Mix compound with TPTZ reagent and FeCl₃, then quantify reduction of Fe³+ to Fe²+ at 593 nm .
  • Cellular ROS Assay : Use H₂DCFDA probe in HEK-293 cells under oxidative stress (H₂O₂) and measure fluorescence .

Advanced Research: How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies and apply mixed-effects models to account for assay variability (e.g., DPPH solvent polarity effects) .
  • Standardized Protocols : Adopt OECD guidelines for antioxidant assays to minimize inter-lab variability .
  • QSAR Modeling : Corrogate structural descriptors (e.g., logP, HOMO-LUMO gap) with bioactivity to identify outliers .

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